5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and iodine atoms on a pyrrolopyridine ring structure, which is a fused pyrrole and pyridine ring system
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. It has shown potential as a ligand for various receptors, which can be useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been investigated for their therapeutic potential. They have been explored as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that this compound may also target VEGFR-2 or related proteins.
Mode of Action
If it indeed targets VEGFR-2, it may inhibit the receptor’s activity, thereby preventing the signaling cascade that promotes angiogenesis .
Biochemical Pathways
If it acts as a VEGFR-2 inhibitor, it would affect the VEGF signaling pathway, potentially inhibiting angiogenesis and impacting tumor growth .
Result of Action
If it acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting the growth and proliferation of cells, particularly in the context of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrroles or pyridines, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less oxidized species, such as amines or alcohols.
Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents, under appropriate conditions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and ketones.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Alkylated or arylated derivatives.
Comparison with Similar Compounds
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific halogenation pattern and the presence of the hydroxyl group at the 4-position
Properties
IUPAC Name |
5-chloro-6-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-4-5(12)3-1-2-10-7(3)11-6(4)9/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPHFLZBMKUKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=C(N2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241560 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-65-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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